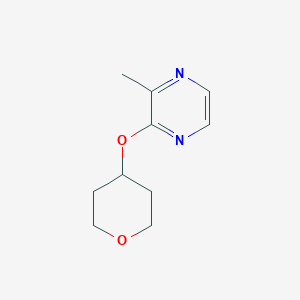

2-Methyl-3-(oxan-4-yloxy)pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Alkaloids and Antiviral Activity

A study on alkaloids derived from the mangrove-derived actinomycete Jishengella endophytica identified compounds related to pyrazines. These compounds demonstrated activity against the influenza A virus subtype H1N1, highlighting the potential of pyrazine derivatives in antiviral research (Wang et al., 2014).

Ligands for Metal Ions

Research on highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions has been conducted, showcasing the utility of pyrazine derivatives in forming complex structures with metal ions, which have potential applications in catalysis and material science (Budzisz et al., 2004).

Green Synthesis

A green, one-pot, solvent-free synthesis method for pyrano[2,3-c]-pyrazoles and pyrazolo[1,5-a]pyrimidines has been developed. This method emphasizes the importance of environmentally friendly chemical synthesis techniques, which are crucial for sustainable chemistry (Al-Matar et al., 2010).

Microbial Metabolism

The microbial metabolism of pyrazines has been reviewed, including their synthesis and degradation by bacteria and fungi. This research is significant for understanding the role of microorganisms in transforming pyrazine compounds, which has implications for biotechnology and environmental science (Rajini et al., 2011).

Electrochromic Materials

Study on donor-acceptor polymeric electrochromic materials employing pyrazine as the acceptor unit has led to the development of polymers with potential applications in NIR electrochromic devices. This research contributes to advancements in materials science, particularly in the development of smart windows and display technologies (Zhao et al., 2014).

Corrosion Inhibition

Theoretical evaluation of the corrosion inhibition performance of pyrazine derivatives for steel corrosion has been carried out. This research offers insights into the protective mechanisms of these compounds against corrosion, which is vital for the preservation of materials in various industries (Obot & Gasem, 2014).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Pyrazine derivatives, which “2-Methyl-3-(oxan-4-yloxy)pyrazine” is a part of, have been shown to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

Pyrazine derivatives often interact with their targets through various mechanisms, depending on the specific biological activity they exhibit .

Propiedades

IUPAC Name |

2-methyl-3-(oxan-4-yloxy)pyrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-8-10(12-5-4-11-8)14-9-2-6-13-7-3-9/h4-5,9H,2-3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDQVECRUWMWADX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1OC2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Tert-butylphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2934354.png)

![2-[(2-Fluorobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2934356.png)

![N-(1-cyanocycloheptyl)-2-{[4-(ethanesulfonyl)phenyl]amino}acetamide](/img/structure/B2934360.png)

![2-(2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)ethyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one](/img/structure/B2934368.png)

![(2Z)-8-methoxy-2-[(2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2934373.png)

![3-(2,4-Dimethylphenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-pyrazole-5-carboxamide](/img/structure/B2934374.png)

![3-(3,4-Dimethoxyphenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2934375.png)